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Compound of Interest

2-Chloro-3-iodo-4-
Compound Name: »
methoxypyridine

Cat. No.: B1427071

An In-depth Technical Guide to 2-Chloro-3-iodo-4-methoxypyridine: Properties, Reactivity,
and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and
agrochemical research, the strategic use of highly functionalized heterocyclic intermediates is
paramount. 2-Chloro-3-iodo-4-methoxypyridine is a prime example of such a scaffold,
offering a unigue combination of reactive sites that can be selectively addressed to build
molecular complexity. This guide provides a comprehensive overview of its chemical
properties, reactivity, and applications, tailored for researchers, scientists, and drug
development professionals. The strategic placement of a methoxy group, a chlorine atom, and
an iodine atom on the pyridine ring makes this molecule an exceptionally versatile building
block. The two halogen atoms, with their distinct reactivities, serve as orthogonal handles for
sequential cross-coupling reactions, enabling the controlled and precise introduction of different
substituents.

Core Chemical & Physical Properties

The fundamental properties of 2-Chloro-3-iodo-4-methoxypyridine are summarized below.
These data are crucial for planning synthetic transformations, ensuring appropriate reaction
conditions, and for the characterization of resulting products.
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Property Value Source
CAS Number 1163693-01-3 [1]
Molecular Formula CeHsCIINO [1]
Molecular Weight 269.47 g/mol [1]
Appearance Solid (predicted)

Purity >98% (typical) [1]

Proposed Synthesis Pathway

The synthesis of 2-Chloro-3-iodo-4-methoxypyridine is not widely documented in standard
literature, but a plausible and efficient route can be designed based on established
organometallic methodologies. A logical approach involves the regioselective iodination of a
readily available precursor, 2-chloro-4-methoxypyridine. This transformation leverages a
directed ortho-metalation strategy, where a strong base is used to deprotonate the position
adjacent to the directing methoxy group, followed by quenching with an iodine source.

A similar procedure has been successfully employed for the synthesis of 3-iodo-4-
methoxypyridine from 4-methoxypyridine.[2] The process involves using a lithium-zinc
exchange to create a more stable organometallic intermediate, which then reacts with iodine.[2]
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Caption: Proposed synthetic workflow for 2-Chloro-3-iodo-4-methoxypyridine.

Experimental Protocol: Directed Ortho-lodination
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This protocol is adapted from a known procedure for the iodination of similar pyridine
derivatives.[2]

Preparation of the Base: In a flame-dried, argon-purged flask, dissolve 2,2,6,6-
tetramethylpiperidine (TMP) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

e Metalation: Add n-butyllithium (n-BuLi) dropwise, followed by a solution of zinc chloride
(ZnCl2). Stir the resulting mixture to form the active TMP-zinc base.

e Substrate Addition: Add a solution of 2-chloro-4-methoxypyridine in anhydrous THF to the
reaction mixture at 0-10 °C.

e Reaction: Allow the mixture to warm to room temperature and stir for 2 hours to ensure
complete deprotonation and formation of the zincated intermediate.

 lodination: Add a solution of iodine (I2) in THF. Stir the mixture overnight.

o Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate
(Naz2S20s3) and extract the product with ethyl acetate.

 Purification: Dry the combined organic layers over magnesium sulfate (MgSOa), filter, and
concentrate under reduced pressure. Purify the crude product by silica gel chromatography
to yield 2-chloro-3-iodo-4-methoxypyridine.

Chemical Reactivity and Strategic Applications

The synthetic utility of 2-Chloro-3-iodo-4-methoxypyridine stems from the differential
reactivity of the C-1 and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-I
bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-CI
bond. This allows for selective functionalization at the C3 position while leaving the C2 chloro-
substituent intact for subsequent transformations.

This hierarchical reactivity is foundational to its use as a building block in medicinal chemistry
for creating novel agents in oncology, neuroscience, and infectious diseases.[3]

Suzuki-Miyaura Coupling
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The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling
an organohalide with a boronic acid or ester.[4] For 2-Chloro-3-iodo-4-methoxypyridine, this
reaction proceeds with high selectivity at the C-I bond.
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Oxidative Addition
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

e Setup: To a microwave vial, add 2-chloro-3-iodo-4-methoxypyridine, the desired
arylboronic acid (1.2 equivalents), a palladium catalyst such as Pdz(dba)s (0.03 equivalents),
a phosphine ligand like XPhos (0.06 equivalents), and a base such as potassium phosphate
(KsPOa4, 3 equivalents).[5]

» Solvent: Add a suitable solvent system, typically a mixture of dioxane and water.

o Degassing: Purge the reaction mixture with argon or nitrogen for 10-15 minutes to remove
oxygen.
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e Reaction: Heat the sealed vial in a microwave reactor or a conventional oil bath at 80-120 °C
until the starting material is consumed (monitored by TLC or LC-MS).

o Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with
water and brine.

« Purification: Dry the organic layer, concentrate, and purify the residue by column
chromatography to yield the 3-aryl-2-chloro-4-methoxypyridine product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and
an aryl or vinyl halide, catalyzed by palladium and a copper(l) co-catalyst.[6][7] This reaction is
invaluable for synthesizing substituted alkynes and again shows high selectivity for the C-I
bond of the substrate.

e Setup: In an argon-purged flask, combine 2-chloro-3-iodo-4-methoxypyridine, a palladium
catalyst (e.g., Pd(PPhs)2Cl2), a copper(l) salt (e.g., Cul), and the terminal alkyne (1.1
equivalents).

e Solvent and Base: Dissolve the components in a solvent such as THF or DMF, and add an
amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[8]

e Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the
reaction is complete.

o Workup: Filter the reaction mixture through celite to remove catalyst residues. Concentrate
the filtrate and partition the residue between ethyl acetate and water.

 Purification: Wash the organic layer with brine, dry, and concentrate. Purify via column
chromatography to obtain the 3-alkynyl-2-chloro-4-methoxypyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
synthesis of carbon-nitrogen bonds.[9] It allows for the coupling of amines with aryl halides.
The higher reactivity of the C-1 bond allows for the selective introduction of an amine at the C3
position.
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Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst
(e.g., Pdz(dba)s), a suitable phosphine ligand (e.g., BINAP or Xantphos), a strong base (e.g.,
Cs2C0s or NaOt-Bu), 2-chloro-3-iodo-4-methoxypyridine, and the desired amine.[10][11]

Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

Reaction: Seal the vial and heat the mixture at 80-110 °C until the reaction is complete as
monitored by LC-MS.

Workup: After cooling, partition the mixture between ethyl acetate and water.

Purification: Separate the organic layer, dry it over Na2SOas, concentrate it, and purify the
product using column chromatography.

Spectroscopic Characterization

Full characterization of 2-Chloro-3-iodo-4-methoxypyridine requires a combination of

spectroscopic techniques. While a full dataset is not publicly available, the expected spectral

features can be predicted.

'H NMR: Two signals are expected in the aromatic region, corresponding to the protons at
the C5 and C6 positions. These would appear as doublets due to mutual coupling. The
methoxy group would present as a singlet around 3.8-4.0 ppm.

13C NMR: Six distinct signals are expected. The carbon bearing the iodine (C3) would be

shifted upfield compared to an unsubstituted carbon, while the carbon bearing the chlorine
(C2) would be downfield. Spectroscopic data for a related compound, 2-chloro-3-fluoro-5-
iodo-4-methylpyridine, can provide a reference for expected chemical shift ranges.[12][13]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M*) and a
characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, which is
indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-O stretching
vibrations for the methoxy group, C=C and C=N stretching bands for the pyridine ring, and
C-H stretching for the aromatic and methyl protons.[14]
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Safety and Handling

No specific safety data sheet (SDS) is available for 2-Chloro-3-iodo-4-methoxypyridine.
However, based on data for structurally related halogenated pyridines, appropriate precautions
must be taken.[15][16][17]

e Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes
skin, eye, and respiratory system irritation.[15][16]

o Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face
protection. Work in a well-ventilated area or under a chemical fume hood.[16][18]

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, protected
from light and moisture.[16][17]

Incompatible Materials: Strong oxidizing agents and strong acids.[15]

Conclusion

2-Chloro-3-iodo-4-methoxypyridine is a highly valuable and versatile intermediate for
advanced organic synthesis. Its key attribute is the differential reactivity of its C-I and C-ClI
bonds, which allows for selective, sequential functionalization through a variety of robust
palladium-catalyzed cross-coupling reactions. This predictable reactivity makes it an ideal
scaffold for building complex molecular architectures, particularly in the field of drug discovery,
where it facilitates the synthesis of novel therapeutic agents. A thorough understanding of its
properties, reactivity, and handling is essential for any scientist looking to leverage its synthetic
potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1427071?utm_src=pdf-body
https://www.fishersci.com/store/msds?partNumber=AC434930010&productDescription=2-CHLORO-4-METHOXYPYRIDI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC378420050&productDescription=2-CHLORO-4-IODOPYRIDINE+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.tcichemicals.com/BE/en/sds/C2193_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AC434930010&productDescription=2-CHLORO-4-METHOXYPYRIDI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC378420050&productDescription=2-CHLORO-4-IODOPYRIDINE+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC378420050&productDescription=2-CHLORO-4-IODOPYRIDINE+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.sigmaaldrich.com/TW/zh/sds/sial/09935
https://www.fishersci.com/store/msds?partNumber=AC378420050&productDescription=2-CHLORO-4-IODOPYRIDINE+5GR&vendorId=VN00032119&countryCode=US&language=en
https://www.tcichemicals.com/BE/en/sds/C2193_EU_6N.pdf
https://www.fishersci.com/store/msds?partNumber=AC434930010&productDescription=2-CHLORO-4-METHOXYPYRIDI+1GR&vendorId=VN00032119&countryCode=US&language=en
https://www.benchchem.com/product/b1427071?utm_src=pdf-body
https://www.benchchem.com/product/b1427071?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. appretech.com [appretech.com]

. 3-10D0O-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

. nbinno.com [nbinno.com]

. Suzuki reaction - Wikipedia [en.wikipedia.org]

. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

. Sonogashira coupling - Wikipedia [en.wikipedia.org]

°
~ » &) faN w N -

. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC
Publishing) [pubs.rsc.org]

e 8. m.youtube.com [m.youtube.com]
e 9. Buchwald—Hartwig amination - Wikipedia [en.wikipedia.org]

e 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry
[nrochemistry.com]

e 11. Buchwald Hartwig Coupling [commonorganicchemistry.com]
e 12. spectrabase.com [spectrabase.com]

e 13. spectrabase.com [spectrabase.com]

e 14. m.youtube.com [m.youtube.com]

e 15. fishersci.com [fishersci.com]

e 16. fishersci.com [fishersci.com]

e 17. tcichemicals.com [tcichemicals.com]

» 18. sigmaaldrich.com [sigmaaldrich.com]

 To cite this document: BenchChem. [2-Chloro-3-iodo-4-methoxypyridine chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1427071#2-chloro-3-iodo-4-methoxypyridine-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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